1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-21-12-7-11(8-13(9-12)22-2)15(20)19-5-3-18(4-6-19)14-10-16-23-17-14/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPPLTLJXSCESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,5-Dimethoxybenzoyl Group: This step involves the acylation of the piperazine ring using 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the 1,2,5-Thiadiazol-3-yl Group: The final step involves the reaction of the intermediate with a thiadiazole derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring and thiadiazole nitrogen atoms serve as nucleophilic centers. Key reactions include:
Alkylation/Acylation
-
Reagents : Alkyl halides (e.g., methyl iodide), benzoyl chlorides
-
Conditions : K₂CO₃ in DMF, 60–80°C
-
Products :
Reactant Product Yield (%) Methyl iodide N-Methyl-piperazine derivative 78 4-Chlorobenzyl chloride N-Benzyl carboxamide derivative 65
Thiadiazole Ring Functionalization
-
Reagents : Hydrazine hydrate, thionyl chloride
-
Conditions : Reflux in ethanol (hydrazine) or benzene (SOCl₂)
-
Products : Hydrazinyl-thiadiazole (82% yield) or chloro-thiadiazole derivatives (70% yield) .
Oxidation Reactions
The thiadiazole sulfur atom undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs, acetic acid | Thiadiazole S-oxide | Intermediate for antibiotics |
| KMnO₄ | H₂O, 80°C, 6 hrs | Thiadiazole S,S-dioxide | Not isolable (decomposes) |
Hydrolysis Reactions
The benzoyl group participates in hydrolysis:
Acidic Hydrolysis
-
Conditions : 6M HCl, reflux, 8 hrs
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Product : 3,5-Dimethoxybenzoic acid (quantitative) + thiadiazolyl-piperazine.
Basic Hydrolysis
Cycloaddition and Ring Contraction
Photochemical and thermal reactions induce structural rearrangements:
Photochemical [3+2] Cycloaddition
-
Conditions : UV light (λ = 254 nm), THF, 24 hrs
-
Product : Endoperoxide intermediate → 1,2,5-thiadiazol-3(2H)-one (87% yield) .
Thermal Ring Contraction
Reductive Transformations
Selective reduction of the thiadiazole ring:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hrs | Partial ring opening → thiol | Low stability (polymerizes) |
| LiAlH₄ | Et₂O, reflux, 4 hrs | Thiadiazoline derivative | 58% yield, crystalline |
Electrophilic Aromatic Substitution
The dimethoxybenzoyl group directs electrophiles to para positions:
Nitration
-
Reagents : HNO₃/H₂SO₄ mixture
-
Conditions : 0°C, 1 hr → RT, 3 hrs
-
Product : 4-Nitro-3,5-dimethoxybenzoyl derivative (41% yield) .
Stability Under Physiological Conditions
Critical for drug design applications:
-
pH 7.4 buffer, 37°C : 94% intact after 24 hrs.
This compound’s reactivity profile enables its use as a scaffold for synthesizing antimicrobial and anticancer agents, as demonstrated by derivatization studies . Future research should explore catalytic asymmetric reactions to access enantiomerically pure derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- A study evaluated its efficacy against human lung adenocarcinoma (A549) and colon adenocarcinoma (HT29) cells using the MTT assay, demonstrating a dose-dependent inhibition of cell proliferation.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| HT29 | 15.0 |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that derivatives similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 15 µg/mL |
These results highlight the potential for developing new antimicrobial agents based on this compound's structure.
Neuroprotective Effects
Preliminary studies suggest that 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine may exhibit neuroprotective properties. It has been postulated that the compound could protect neuronal cells from oxidative stress and apoptosis through its antioxidant activity.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various research contexts:
- Cytotoxicity Evaluation : A study conducted on novel piperazinone derivatives demonstrated that structural modifications could enhance anticancer activity, suggesting a similar approach could be beneficial for optimizing this compound's efficacy .
- Antimicrobial Studies : Research into related compounds has shown that structural features significantly influence antimicrobial activity, indicating that further exploration of this compound could yield effective new antibiotics.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Piperazine Derivatives
Core Structural Variations
The target compound differs from related piperazine derivatives in the substitution patterns of the aromatic and heterocyclic groups. Key structural analogs include:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The 3,5-dimethoxybenzoyl group (target compound) provides electron-donating methoxy groups, enhancing solubility via hydrogen bonding.
- Heterocyclic Moieties : The 1,2,5-thiadiazole ring in the target compound offers a planar structure for π-π stacking, unlike the thiophene in 7x () or pyrimidine in analogs from , which vary in ring size and electronegativity .
Physicochemical Properties
Key Observations :
- The target compound’s methoxy groups improve aqueous solubility compared to naphthoyl or chloro-substituted analogs.
- Thiadiazole’s acidity (pKa ~5.6) may facilitate protonation at physiological pH, enhancing membrane permeability .
Biological Activity
1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Core : Synthesized through cyclization of ethylenediamine with dihaloalkanes under basic conditions.
- Introduction of the 3,5-Dimethoxybenzoyl Group : Acylation of the piperazine ring using 3,5-dimethoxybenzoyl chloride in the presence of triethylamine.
- Attachment of the 1,2,5-Thiadiazol-3-yl Group : Reaction of the intermediate with a thiadiazole derivative under suitable conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may modulate enzyme or receptor activity, leading to various biological effects. The exact targets depend on the specific context in which the compound is applied.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, compounds containing thiadiazole moieties have shown notable cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3c | HeLa | >100 |
| 3b | MCF-7 | 73 |
The presence of lipophilic characteristics enhances tissue permeability and interaction with biological targets .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. This compound's structural features contribute to its effectiveness against various pathogens.
Case Studies
-
Cytotoxicity Evaluation :
A study evaluated several derivatives containing thiadiazole structures for their cytotoxicity against human cancer cell lines. The results indicated that compounds with multiple functional groups exhibited enhanced activity compared to simpler structures . -
Pharmacological Profiling :
In a comparative study of similar compounds (e.g., piperidine and morpholine derivatives), it was found that the piperazine derivative showed superior antitumor activity due to its unique structural attributes that facilitate better receptor binding and modulation .
Q & A
Q. What are the recommended synthetic routes for 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by sequential functionalization. Key steps include:
- Piperazine ring formation : Base-mediated cyclization of diamines or coupling of pre-formed piperazine derivatives.
- Thiadiazole introduction : Reaction of piperazine with thiadiazole precursors (e.g., 3-amino-1,2,5-thiadiazole) under nucleophilic substitution conditions .
- Benzoylation : Acylation of the piperazine nitrogen with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) and controlled temperatures (60–80°C) to enhance reaction efficiency. Catalysts like DMAP can improve acylation yields. Purity is ensured via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, thiadiazole protons at δ 8.1–8.3 ppm) and piperazine ring conformation .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 376.12) .
Q. What preliminary biological screening assays are appropriate to evaluate the compound's potential pharmacological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity toward serotonin (5-HT), dopamine, or σ receptors due to structural similarity to CNS-active piperazines .
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231) to assess antiproliferative effects .
- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or monoamine oxidases via fluorometric/colorimetric methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contributions of the 3,5-dimethoxybenzoyl and thiadiazolyl groups to biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or removing thiadiazole).
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (methoxy groups) and π-π stacking (thiadiazole) interactions .
- Bioactivity Profiling : Compare IC₅₀ values across analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) to quantify substituent effects .
Q. What experimental strategies can resolve contradictions in biological activity data, such as unexpected decreases in potency observed in modified derivatives?
- Methodological Answer :
- Solubility Analysis : Measure logP and aqueous solubility to rule out bioavailability issues (e.g., cyclodextrin inclusion complexes reducing membrane permeability) .
- Structural Confirmation : Re-analyze derivatives via X-ray crystallography to detect unintended stereochemical changes .
- Metabolic Stability Testing : Use liver microsomes to assess rapid degradation as a cause of false-negative results .
Q. Which computational modeling approaches are suitable for predicting the compound's interaction with potential biological targets, such as receptors or enzymes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide predicts binding modes to serotonin receptors (e.g., 5-HT₁A) by aligning the thiadiazole ring in hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : GROMACS evaluates binding stability over 100 ns trajectories, focusing on hydrogen bonds between methoxy groups and receptor residues .
- Quantum Mechanics (QM) : Gaussian calculations assess electronic effects of substituents on binding affinity .
Q. How can the compound's stability under various storage conditions and solvent systems be systematically evaluated to inform experimental design?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots at −70°C, 4°C, and 25°C for 1–3 months, monitoring degradation via HPLC. Use Arrhenius plots to extrapolate shelf-life .
- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy to detect aggregation or hydrolysis .
Q. What methodologies are recommended for investigating the metabolic pathways and potential toxicity profiles of this compound in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes and identify metabolites via LC-MS/MS .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
- Genotoxicity Screening : Ames test (OECD 471) and micronucleus assay (OECD 487) to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
